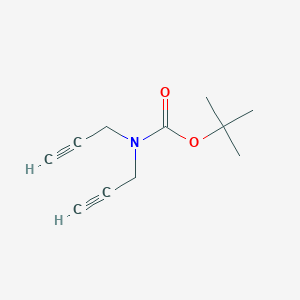

Tert-butyl di(prop-2-yn-1-yl)carbamate

Overview

Description

Tert-butyl di(prop-2-yn-1-yl)carbamate is a derivative of carbamic acid, where the amino group is substituted with two propargyl (prop-2-yn-1-yl) groups and the carboxylic acid group is esterified with a tert-butyl group. This compound is primarily used in research settings, particularly in the field of click chemistry due to its unique functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl di(prop-2-yn-1-yl)carbamate can be synthesized from the reaction of dipropargylamine (H2N(C≡C-CH2)2) with di-tert-butyl dicarbonate [(Boc)2O], followed by deprotection with an appropriate acid. The reaction typically involves the use of ethyl acetate as a solvent and is carried out at temperatures ranging from 0 to 30°C.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl di(prop-2-yn-1-yl)carbamate undergoes various types of reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage and is widely used in click chemistry.

Coupling Reactions: The alkyne functionality allows it to participate in various coupling reactions, enabling the construction of diverse functional molecules.

Common Reagents and Conditions

CuAAC: Requires copper catalysts and azides under mild conditions.

Coupling Reactions: Typically involve the use of suitable monomers containing complementary functional groups.

Major Products

Triazole Linkages: Formed from CuAAC reactions.

Complex Molecules: Synthesized through various coupling reactions.

Scientific Research Applications

Tert-butyl di(prop-2-yn-1-yl)carbamate is primarily used in:

Click Chemistry: As a linker in bioconjugation to attach molecules like drugs, imaging agents, or targeting moieties to biomolecules.

Synthesis of Complex Molecules: Used as a building block for synthesizing dendrimers and polymers with branched structures.

Material Science: Participates in crosslinking reactions to form polymeric networks with desired properties, such as improved mechanical strength and conductivity.

Mechanism of Action

The mechanism of action of tert-butyl di(prop-2-yn-1-yl)carbamate involves its alkyne groups, which readily undergo specific and efficient reactions with azides to form stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool in bioconjugation and material science.

Comparison with Similar Compounds

Similar Compounds

- N-Boc-dipropargylamine

- tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate

- tert-Butyl diprop-2-ynylcarbamate

Uniqueness

Tert-butyl di(prop-2-yn-1-yl)carbamate is unique due to its dual alkyne groups, which provide versatility in click chemistry and coupling reactions. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds.

Properties

IUPAC Name |

tert-butyl N,N-bis(prop-2-ynyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKHWXYPEWXEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)

![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)

![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)

![4-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2417440.png)